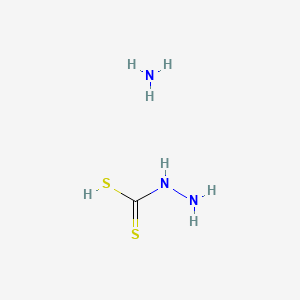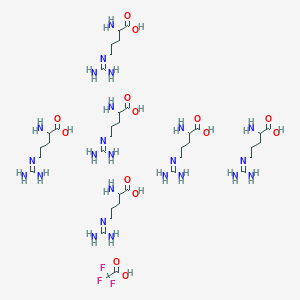![molecular formula C16H14O2 B12088922 (E)-Methyl 3-([1,1'-biphenyl]-4-yl)acrylate](/img/structure/B12088922.png)
(E)-Methyl 3-([1,1'-biphenyl]-4-yl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-[1,1’-Biphenyl]-4-yl-2-propenoic acid, methyl ester is an organic compound with the molecular formula C16H14O2. It is a derivative of biphenyl, a compound consisting of two benzene rings connected by a single bond. This compound is known for its applications in various fields, including organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[1,1’-biphenyl]-4-yl-2-propenoic acid, methyl ester can be achieved through several methods. One common approach is the esterification of (2E)-3-[1,1’-biphenyl]-4-yl-2-propenoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
. This method is particularly useful for sterically hindered substrates and provides high yields of the desired ester.
Industrial Production Methods
In an industrial setting, the production of (2E)-3-[1,1’-biphenyl]-4-yl-2-propenoic acid, methyl ester can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality and higher efficiency. The use of flow microreactors has been shown to enhance the synthesis of esters by providing better heat and mass transfer .
Análisis De Reacciones Químicas
Types of Reactions
(2E)-3-[1,1’-Biphenyl]-4-yl-2-propenoic acid, methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and methanol under acidic or basic conditions.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
Hydrolysis: (2E)-3-[1,1’-Biphenyl]-4-yl-2-propenoic acid and methanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2E)-3-[1,1’-Biphenyl]-4-yl-2-propenoic acid, methyl ester has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of polymers and other materials with specific properties.
Pharmaceuticals: It serves as a precursor for the synthesis of biologically active compounds.
Catalysis: The ester is used in catalytic processes to produce various chemicals.
Mecanismo De Acción
The mechanism of action of (2E)-3-[1,1’-biphenyl]-4-yl-2-propenoic acid, methyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding carboxylic acid and alcohol . In reduction reactions, the ester is reduced to an alcohol through the transfer of hydride ions from the reducing agent.
Comparación Con Compuestos Similares
Similar Compounds
(2E)-3-[1,1’-Biphenyl]-4-yl-2-propenoic acid: The parent carboxylic acid of the ester.
Methyl 4’-bromomethylbiphenyl-2-carboxylate: A similar ester with a bromomethyl group instead of the propenoic acid moiety.
Biphenyl-4,4’-dicarboxylic acid dimethyl ester: An ester with two carboxylate groups on the biphenyl structure.
Uniqueness
(2E)-3-[1,1’-Biphenyl]-4-yl-2-propenoic acid, methyl ester is unique due to its conjugated double bond system, which imparts specific electronic properties. This makes it a valuable intermediate in organic synthesis and material science applications.
Propiedades
Fórmula molecular |
C16H14O2 |
|---|---|
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
methyl (E)-3-(4-phenylphenyl)prop-2-enoate |
InChI |
InChI=1S/C16H14O2/c1-18-16(17)12-9-13-7-10-15(11-8-13)14-5-3-2-4-6-14/h2-12H,1H3/b12-9+ |
Clave InChI |
UHUGJJAYJFINJA-FMIVXFBMSA-N |
SMILES isomérico |
COC(=O)/C=C/C1=CC=C(C=C1)C2=CC=CC=C2 |
SMILES canónico |
COC(=O)C=CC1=CC=C(C=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(3,4-dichloro phenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]formamide](/img/structure/B12088856.png)
![Imidazo[1,2-b]pyridazine, 6-chloro-2-methyl-8-(4-morpholinylmethyl)-](/img/structure/B12088867.png)

![2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenolate](/img/structure/B12088890.png)


![4-[2-(2-Aminooxy-ethoxy)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B12088904.png)



![Ethyl[2-(methylsulfanyl)ethyl]amine](/img/structure/B12088929.png)

